5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a versatile chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is a derivative of pyrimidinedione and contains two amino groups, making it a member of the aminopyrimidine class .
Preparation Methods
The synthesis of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves several synthetic routes and reaction conditions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product.
Chemical Reactions Analysis
5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The amino groups in the compound can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: A simpler aminopyrimidine with fewer functional groups.
5,6-Diamino-2,4-dihydroxypyrimidine: Contains hydroxyl groups in addition to amino groups.
5,6-Diamino-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione: A closely related compound with similar structure and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which provides steric hindrance and influences its physical and chemical properties.
Properties
IUPAC Name |
5,6-diamino-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)3-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFXGMANBNXKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.